molecular formula C10H13BrN2 B1413768 3-[(Azetidin-1-yl)methyl]-5-bromoaniline CAS No. 1862450-90-5

3-[(Azetidin-1-yl)methyl]-5-bromoaniline

Cat. No. B1413768
CAS RN: 1862450-90-5
M. Wt: 241.13 g/mol
InChI Key: JYPCTZDFBBPEDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of “3-[(Azetidin-1-yl)methyl]-5-bromoaniline” is not documented, azetidines can generally be synthesized through various methods such as cyclization reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antibacterial and Antifungal Properties : A study synthesized a derivative of azetidine, which showed acceptable antibacterial and antifungal activity, indicating potential use in combating microbial infections (Rao, Prasad, & Rao, 2013).

Catalytic Applications

  • Asymmetric Catalysis : Research on enantiopure azetidine derivatives has demonstrated their effectiveness in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights their potential role in synthetic chemistry (Wang et al., 2008).

Antimicrobial Agents

  • Potential Antimicrobial Agents : Novel azetidine derivatives have been synthesized and evaluated for antimicrobial properties, with some compounds displaying promising results against bacterial strains (Ansari & Lal, 2009).

Ligand Development

  • Nicotinic Receptor Ligands : A study synthesized a novel ligand for nicotinic receptors, indicating potential applications in neuroscience and pharmacology (Karimi & Långström, 2002).

Antiparasitic Activity

  • Antileishmanial Activity : Azetidine derivatives have been investigated for antileishmanial activity, with some showing comparable effects to existing antileishmanial drugs, suggesting their potential as therapeutic agents (Singh et al., 2012).

Drug Discovery

  • Drug Discovery Applications : Azetidine and oxetane groups have been introduced into heteroaromatic bases, demonstrating utility in drug discovery, particularly in developing kinase inhibitors and antimalarial drugs (Duncton et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “3-[(Azetidin-1-yl)methyl]-5-bromoaniline”, it’s difficult to provide accurate safety information .

properties

IUPAC Name

3-(azetidin-1-ylmethyl)-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPCTZDFBBPEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Azetidin-1-yl)methyl]-5-bromoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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